molecular formula C12Br10 B1669990 Decabromobiphenyl CAS No. 13654-09-6

Decabromobiphenyl

Cat. No.: B1669990
CAS No.: 13654-09-6
M. Wt: 943.2 g/mol
InChI Key: AQPHBYQUCKHJLT-UHFFFAOYSA-N
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Description

Decabromobiphenyl is a brominated flame retardant belonging to the group of polybrominated biphenyls. It is known for its high persistence in the environment and its ability to bioaccumulate. This compound is primarily used to reduce the risk of fire in various consumer products, including plastics, textiles, and electronic equipment .

Mechanism of Action

Target of Action

Decabromobiphenyl, also known as Decabromodiphenyl Ether (decaBDE, DBDE, BDE-209), is a brominated flame retardant . It primarily targets materials that are prone to catching fire, such as plastics, textiles, and electronic equipment . Its role is to reduce the risk of fire in these products .

Mode of Action

This compound interacts with its targets by being incorporated into them during their manufacturing process . Once incorporated, it increases the material’s resistance to catching fire . It can escape from these products into the surrounding environment during the manufacture, usage, and processing processes .

Biochemical Pathways

This compound undergoes phototransformation in various media . This process involves debromination with cleavage of C–Br bonds as the rate-limiting step in n-hexane, debromination and hydroxylation with cleavage of C–Br bonds in MeOH:H2O, and debromination, hydroxylation, and chlorination in simulated seawater . The compound-specific stable isotope analysis has been used to investigate these phototransformation mechanisms .

Pharmacokinetics

The small amount of this compound that is absorbed can be metabolized .

Result of Action

This compound is recognized as a hazardous and persistent pollutant . It debrominates into lower brominated diphenyl ethers, and these congeners are more toxic, bio-accumulative, and persistent in nature .

Action Environment

The action of this compound is influenced by environmental factors. For instance, its phototransformation rate varies in different media, being highest in n-hexane and lowest in MeOH:H2O . Furthermore, it is extremely persistent, highly capable of bioaccumulation and food web biomagnification, and capable of long-distance transport .

Biochemical Analysis

Biochemical Properties

Decabromobiphenyl is known for its environmental persistence and potential health risks .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decabromobiphenyl is synthesized through the bromination of biphenyl. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The process is carried out under controlled conditions to ensure complete bromination of the biphenyl molecule .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors where biphenyl is exposed to bromine gas in the presence of a catalyst. The reaction conditions, including temperature and pressure, are carefully monitored to achieve high yields and purity of the final product .

Comparison with Similar Compounds

  • Pentabromodiphenyl ether
  • Octabromodiphenyl ether
  • Decabromodiphenyl ether
  • Decabromodiphenyl ethane

Comparison: Decabromobiphenyl is unique among these compounds due to its high bromine content and its specific applications as a flame retardant. While other brominated compounds like decabromodiphenyl ether and decabromodiphenyl ethane are also used as flame retardants, this compound is distinguished by its chemical structure and its specific reactivity in various chemical reactions .

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromophenyl)benzene
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InChI

InChI=1S/C12Br10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16
Source PubChem
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InChI Key

AQPHBYQUCKHJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br
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Molecular Formula

C12Br10
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DSSTOX Substance ID

DTXSID9065572
Record name Decabromodiphenyl
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Molecular Weight

943.2 g/mol
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Physical Description

White solid; [HSDB] White powder; [MSDSonline]
Record name Decabromobiphenyl
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Solubility

Moderately soluble in chlorobenzene and o-xylene
Record name DECABROMOBIPHENYL
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Vapor Pressure

3.98X10-10 mm Hg at 25 °C
Record name DECABROMOBIPHENYL
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Color/Form

White solid

CAS No.

13654-09-6
Record name Decabromobiphenyl
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Record name Decabromobiphenyl
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Record name 1,1'-Biphenyl, 2,2',3,3',4,4',5,5',6,6'-decabromo-
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Record name Decabromodiphenyl
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Record name Decabromo-1,1'-biphenyl
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Melting Point

380-386 °C
Record name DECABROMOBIPHENYL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Decabromobiphenyl has the molecular formula C12Br10 and a molecular weight of 971.21 g/mol. []

A: Yes, gas chromatography-mass spectrometry (GC-MS) is a common technique used to analyze this compound. Researchers have utilized both electron impact ionization (EI) and negative chemical ionization (NCI) modes for detection and identification. []

A: this compound is used as a flame retardant in various materials, including polymers, plastics, textiles, wood, and paper. Its primary function is to reduce flammability and limit the release of carbon monoxide and heat during a fire. []

A: While this compound is generally effective as a flame retardant, some studies suggest potential compatibility issues. For instance, in acrylonitrile-butadiene-styrene terpolymer, the effectiveness of this compound in reducing flammability and smoke production can be influenced by the type of aluminum(III) oxide used in combination with it. []

A: While acute toxicity appears low, the research on long-term effects of this compound is limited. Some studies suggest a potential link between higher serum concentrations of polybrominated diphenyl ethers (PBDEs), including this compound, and feline hyperthyroidism. [, ] Further research is needed to fully understand the long-term effects of this compound on human and animal health.

A: this compound is a persistent organic pollutant, meaning it resists environmental degradation and can accumulate in the environment and biota. It has been detected in various environmental matrices, including river sediment. []

A: Yes, this compound undergoes photodegradation when exposed to UVA/B radiation. This process generates free radicals, potentially leading to negative consequences in biological systems. The presence of bromine and an ether bond seems to enhance radical formation during photolysis. []

ANone: Several analytical methods are employed for the detection and quantification of this compound. These include:

  • Gas Chromatography with Electron Capture Detection (GC-ECD): This technique is highly sensitive for many brominated compounds, including this compound, but requires specific conditions due to its low volatility. A short GC column is often used to prevent thermal degradation. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers both qualitative and quantitative analysis. It is particularly useful for this compound due to its low volatility, which makes analysis by GC-ECD challenging. Both electron impact ionization (EI) and negative chemical ionization (NCI) modes can be utilized. [, ]
  • High-Performance Liquid Chromatography (HPLC): HPLC with PDA detection (HPLC-PDA) offers a fast and simple method for qualitative identification of this compound in polymeric materials. []

A: The analysis of highly brominated compounds like this compound presents challenges related to their low volatility and thermal instability. Specialized techniques and specific conditions are required to ensure accurate and reliable results. []

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